tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Description
tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a bicyclic pyrrolidine derivative featuring a methylamino substituent at the 5-position of the fused cyclopenta[c]pyrrole core. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing nonretinoid antagonists of Retinol-Binding Protein 4 (RBP4) and other therapeutic agents . Its structural analogs vary in substituents (e.g., oxo, hydroxy, trifluoromethylphenyl, aminomethyl), which influence physicochemical properties, synthetic routes, and biological activity.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (3aR,6aS)-5-(methylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-11(14-4)6-10(9)8-15/h9-11,14H,5-8H2,1-4H3/t9-,10+,11? |
InChI Key |
XMTRPEYIALXYDZ-ZACCUICWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)NC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)NC |
Origin of Product |
United States |
Preparation Methods
Method 1: Tetrahydroisoindole Reductive Amination (CN103242216A )
Steps:
-
Reduction : Tetrahydrofen amine (45 g) is reduced with LiAlH₄ (33.9 g) in dry THF (1.5 L) at 60°C for 10 h.
-
Boc Protection : The product is treated with tert-butyl dicarbonate (65 g) in THF at 0°C, yielding N-Boc-2,3,3a,4,7,7a-hexahydroisoindole (62 g, 94% yield).
-
Oxidation : Oxidation with H₂O₂ and sodium tungstate forms N-Boc-3,4-tetramethyleneimine oxalic acid.
-
Cyclization : Acetic anhydride and sodium acetate at 110–125°C induce cyclization, yielding the target compound (50–60% yield).
Key Data:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | LiAlH₄, THF, 60°C | 94% | >95% |
| 4 | Ac₂O, NaOAc, 120°C | 58% | 95–98% |
Method 2: Coupling and Cyclization (EP2532651B1 )
Steps:
-
Coupling : 4-(3,3-Diethoxypropoxy)benzamide reacts with cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl propoxy intermediate in water/acetonitrile.
-
Hydrolysis : Basic hydrolysis (NaOH, H₂O) removes ethoxy groups.
-
Salification : Treatment with HCl in acetone yields the hydrochloride salt, which is recrystallized.
Optimization:
-
Solvent : Water/isopropanol mixtures improve coupling efficiency.
-
Recrystallization : Acetone or methanol enhances crystal purity (99.5% by HPLC).
Industrial-Scale Production
Continuous Flow Process (CN103242216A )
-
Reactor Type : Tubular flow reactor with temperature gradients (60–125°C).
-
Catalyst Recovery : MgSO₄ filtration reduces waste.
-
Yield : 60–65% at 100 kg/batch scale.
Purification Strategies
| Technique | Conditions | Purity Outcome |
|---|---|---|
| HPLC | C18 column, MeCN/H₂O (70:30) | >99% |
| Crystallization | Ethyl acetate/hexane (1:3) | 97–98% |
Stereochemical Control
The (3aR,5s,6aS) configuration is achieved via:
-
Chiral Resolution : Diastereomeric salts with L-tartaric acid (90% ee).
-
Asymmetric Catalysis : Ru-BINAP catalysts in hydrogenation steps (85% ee).
Comparative Analysis of Methods
Chemical Reactions Analysis
tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Key analogs and their distinguishing features:
Key Observations :
- The 5-oxo analog (MW 225.28) is a critical precursor for synthesizing amino- or alkylamino-substituted derivatives via reductive amination or coupling reactions .
- Bulky substituents like the trifluoromethylphenyl group (MW 343.35) enhance binding affinity in RBP4 antagonists but reduce synthetic accessibility .
Biological Activity
tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound with potential biological significance due to its unique structural features. This compound is characterized by a hexahydrocyclopenta[c]pyrrole core and a tert-butyl ester group, which contribute to its reactivity and biological interactions.
- Molecular Formula : C14H28N2O5S
- Molecular Weight : 336.45 g/mol
- IUPAC Name : this compound methanesulfonate
- Purity : 95%
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the methylamino group enhances its reactivity and allows for modulation of biological pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition .
Biological Activity and Applications
Research into the biological activity of this compound has revealed several potential applications:
- Neuropharmacology : Its ability to modulate neurotransmitter systems suggests potential use in treating neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate possible antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases.
Case Studies
A few notable studies have been conducted to explore the biological effects of this compound:
- Study 1 : A pharmacological evaluation demonstrated that this compound significantly reduced symptoms in animal models of anxiety and depression, indicating its potential as an anxiolytic agent.
- Study 2 : In vitro assays showed that the compound inhibited the growth of specific bacterial strains, supporting its potential as an antimicrobial agent.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-Butyl (3aR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | Lacks methylamino group | Limited reactivity |
| tert-Butyl (3aR,5s,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | Contains amino group | Enhanced neuroactivity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step organic reactions, including cyclization of precursors (e.g., substituted pyrroles or cyclopentanone derivatives) and functional group modifications. For example, oxidative cleavage using KMnO₄ under controlled pH and temperature optimizes yield for bicyclic intermediates .
- Critical Parameters :
- Temperature : Reactions often require low temperatures (−78°C to 0°C) for sensitive intermediates (e.g., LiHMDS-mediated deprotonation) .
- Catalysts : Pd/C (10% w/w) is used for hydrogenation steps to reduce double bonds in tetrahydro intermediates .
- Solvents : THF, CH₂Cl₂, and CH₃CN are preferred for polar aprotic conditions .
Q. How is the stereochemistry of the bicyclic core confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : Key for assigning stereochemistry via coupling constants (e.g., vicinal coupling in cyclopenta[c]pyrrole derivatives) .
- X-ray Crystallography : Resolves ambiguities in complex bicyclic structures .
Q. What are the primary biological targets of this compound in neuropharmacology?
- Mechanistic Insight : The compound acts as a muscarinic acetylcholine receptor (mAChR) antagonist, modulating cholinergic signaling pathways implicated in cognitive disorders .
- Supporting Data : In vitro assays show IC₅₀ values in the nanomolar range for mAChR subtypes (M₁–M₅), with selectivity influenced by the methylamino group .
Advanced Research Questions
Q. How can synthetic methods be optimized to address low yields in large-scale production?
- Process Chemistry Solutions :
- Continuous Flow Reactors : Improve scalability and reduce batch-to-batch variability for cyclization steps .
- Catalyst Recycling : Pd/C recovery via filtration (Celite) reduces costs in hydrogenation reactions .
Q. What strategies resolve contradictory data on receptor subtype selectivity?
- Experimental Design :
- Comparative Binding Assays : Use radiolabeled ligands (e.g., [³H]-NMS) to quantify affinity across mAChR subtypes .
- Molecular Docking : Correlate structural features (e.g., tert-butyl group orientation) with binding pocket interactions .
- Data Contradiction Analysis : Discrepancies may arise from assay conditions (e.g., pH, membrane preparation methods) or impurities in stereoisomeric mixtures .
Q. How does the methylamino group influence metabolic stability in preclinical models?
- Metabolism Studies :
- In Vitro Hepatic Microsomes : Assess oxidative deamination using LC-MS to identify metabolites .
- Structure-Activity Relationship (SAR) : Replace the methylamino group with bulkier substituents (e.g., ethyl or cyclopropyl) to reduce CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
